molecular formula C5H7Cl2NS B3099191 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride CAS No. 135207-24-8

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Cat. No.: B3099191
CAS No.: 135207-24-8
M. Wt: 184.09 g/mol
InChI Key: SJUGYEQQOJASCF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-thiazole. One common method includes the reaction of 4-methyl-1,3-thiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated thiazoles and modified thiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride depends on its application. In medicinal chemistry, the compound may act by:

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methyl-1,3-thiazole: Lacks the hydrochloride salt form, making it less soluble in water.

    2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole: Contains an additional methyl group, altering its reactivity and biological activity.

    2-(Chloromethyl)-1,3-thiazole: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.

Uniqueness

2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both chloromethyl and methyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGYEQQOJASCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-methylthiazol-2-yl)methanol (0.423 g, 3.27 mmol) in toluene (7 mL) was added thionyl chloride (0.478 mL, 6.55 mmol) dropwise. The mixture was heated to 65° C. and stirred for 1 hour. The mixture was concentrated under reduced pressure and the residue was triturated with ether. The solids were collected by filtration to afford 2-(chloromethyl)-4-methylthiazole hydrochloride (0.427 g, 71% yield) as pale yellow solids.
Quantity
0.423 g
Type
reactant
Reaction Step One
Quantity
0.478 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
Reactant of Route 2
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
Reactant of Route 4
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

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